molecular formula C11H13NO4S B13251943 (4-Cyclopropylsulfamoyl-phenyl)-acetic acid

(4-Cyclopropylsulfamoyl-phenyl)-acetic acid

Cat. No.: B13251943
M. Wt: 255.29 g/mol
InChI Key: WTEOCWAHTSNSPB-UHFFFAOYSA-N
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Description

2-[4-(Cyclopropylsulfamoyl)phenyl]acetic acid is an organic compound with the molecular formula C11H13NO4S It is characterized by the presence of a cyclopropylsulfamoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Cyclopropylsulfamoyl)phenyl]acetic acid typically involves the following steps:

    Formation of the Cyclopropylsulfamoyl Group: This can be achieved by reacting cyclopropylamine with a sulfonyl chloride derivative under basic conditions.

    Attachment to the Phenyl Ring: The cyclopropylsulfamoyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of 2-[4-(Cyclopropylsulfamoyl)phenyl]acetic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Cyclopropylsulfamoyl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of cyclopropylsulfamoylphenylmethanol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclopropylsulfamoylphenylmethanol.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-[4-(Cyclopropylsulfamoyl)phenyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Cyclopropylsulfamoyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a key role in the regulation of immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic Acid: A simple aromatic carboxylic acid with similar structural features but lacking the cyclopropylsulfamoyl group.

    Cyclopropylsulfonamide: Contains the cyclopropylsulfamoyl group but lacks the phenylacetic acid moiety.

Uniqueness

2-[4-(Cyclopropylsulfamoyl)phenyl]acetic acid is unique due to the presence of both the cyclopropylsulfamoyl group and the phenylacetic acid moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

2-[4-(cyclopropylsulfamoyl)phenyl]acetic acid

InChI

InChI=1S/C11H13NO4S/c13-11(14)7-8-1-5-10(6-2-8)17(15,16)12-9-3-4-9/h1-2,5-6,9,12H,3-4,7H2,(H,13,14)

InChI Key

WTEOCWAHTSNSPB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

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